

Z-160 experimental variability and solutions

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Compound of Interest

Compound Name: Z-160

Cat. No.: B1679991

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Z-160 Technical Support Center

Welcome to the technical support center for the experimental compound **Z-160**. This resource is designed for researchers, scientists, and drug development professionals to address common issues of experimental variability and provide guidance for obtaining reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is **Z-160** and what is its primary mechanism of action?

A1: **Z-160**, also formerly known as NMED-160 or NP118809, is an experimental small molecule inhibitor of N-type (Cav2.2) voltage-gated calcium channels.^{[1][2]} These channels are primarily located on neurons and are involved in the release of neurotransmitters.^[3] **Z-160** has also been noted to have activity against T-type (Cav3.x) calcium channels.^{[1][4]} It has been primarily investigated for its potential analgesic properties in neuropathic pain.^{[1][2]}

Q2: Why was the clinical development of **Z-160** discontinued?

A2: The clinical development of **Z-160** was halted after it failed to meet the primary endpoints in Phase II clinical studies.^{[2][5]}

Q3: What are the known challenges associated with using **Z-160** in experiments?

A3: A significant challenge with earlier formulations of **Z-160** was related to its solubility and bioavailability. While newer formulations were developed to address these issues, variability in

experimental results may still arise from the compound's physicochemical properties. Off-target effects on other ion channels are also a potential source of variability.

Q4: Is **Z-160** related to the AS160 signaling pathway?

A4: Based on available data, **Z-160**, the N-type calcium channel blocker, is not known to be directly involved with the AS160 (Akt substrate of 160 kDa) signaling pathway. The AS160 pathway is primarily associated with insulin-stimulated glucose transport and the regulation of GLUT4 translocation.^{[6][7][8]} The similar numbering is coincidental.

Troubleshooting Guides

Issue 1: High Variability in Potency (IC₅₀) Measurements

Potential Cause: Poor solubility of **Z-160** in aqueous assay buffers can lead to inconsistent concentrations and precipitation, resulting in variable IC₅₀ values.

Solutions:

- **Solvent and Concentration:** Prepare a high-concentration stock solution of **Z-160** in an appropriate organic solvent like DMSO. When preparing working solutions, ensure the final concentration of the organic solvent in the assay buffer is low (typically <0.5%) and consistent across all experiments.
- **Sonication:** Briefly sonicate the stock solution before making serial dilutions to ensure it is fully dissolved.
- **Visual Inspection:** Before adding the compound to your experimental setup, visually inspect the working solutions for any signs of precipitation.
- **Fresh Preparations:** Always prepare fresh working solutions from the stock on the day of the experiment.

Issue 2: Unexpected or Off-Target Cellular Effects

Potential Cause: **Z-160** may exhibit activity against other voltage-gated calcium channels or other ion channels, leading to confounding results.

Solutions:

- **Selective Blockers:** Include selective blockers for other calcium channel subtypes as controls in your experiments. For example, use nifedipine to block L-type channels.[\[1\]](#)
- **Highly Selective Comparators:** Compare the effects of **Z-160** with a highly selective peptide N-type channel blocker, such as ω -conotoxin GVIA, to distinguish N-type specific effects.[\[1\]](#)
- **Counter-Screening:** If unexpected effects are observed, consider performing a counter-screen against a panel of other common ion channels to identify potential off-target activities.[\[1\]](#)
- **Cell Line Characterization:** Ensure you have characterized the expression profile of different calcium channel subtypes in your experimental cell line.[\[1\]](#)

Issue 3: Inconsistent Results in Calcium Flux Assays

Potential Cause: Calcium flux assays are sensitive to various technical factors that can introduce variability.[\[9\]](#)

Solutions:

- **Dye Loading:** Optimize and standardize the concentration and incubation time of the calcium indicator dye (e.g., Fluo-4 AM) to ensure consistent loading between cells and experiments.[\[10\]](#)
- **Temperature Control:** Maintain a stable temperature throughout the assay, as temperature fluctuations can affect both cellular responses and dye fluorescence.[\[9\]](#)
- **Automated Reagent Addition:** Use automated liquid handling systems for the addition of **Z-160** and stimulating agents to ensure precise timing and mixing.[\[9\]](#)
- **Controls:** Always include appropriate positive and negative controls in your assay plates. A positive control could be a known agonist that elicits a calcium response, while a negative control would be vehicle-treated cells.

Data Presentation: Potential Off-Target Effects of Z-160 and Mitigation Strategies

Potential Off-Target Channel	Experimental Observation	Recommended Action
L-type Calcium Channels (Cav1.x)	Unexpected changes in cell viability or proliferation in non-neuronal cells.[1]	Include a selective L-type channel blocker (e.g., nifedipine) as a control.[1]
T-type Calcium Channels (Cav3.x)	Z-160 was developed from a backbone that also led to T-type blockers.[4]	Characterize the effect of Z-160 in cell lines expressing only T-type channels.
Other Ion Channels (e.g., hERG K+ channels)	Altered electrophysiological properties not consistent with N-type channel blockade.[1]	Perform a broader ion channel screening panel to assess selectivity.[1]
GPCRs	Calcium release from intracellular stores, confounding measurements of influx through ion channels.[1]	Use a cell line that does not express the suspected GPCR or use a specific GPCR antagonist.[1]

Experimental Protocols

Key Experiment: FLIPR-Based Intracellular Calcium Response Assay

This protocol is a general guideline for assessing the inhibitory effect of **Z-160** on N-type calcium channels in a cell line endogenously expressing these channels (e.g., SH-SY5Y neuroblastoma cells).[2]

Materials:

- SH-SY5Y cells
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- 96-well black-walled, clear-bottom assay plates

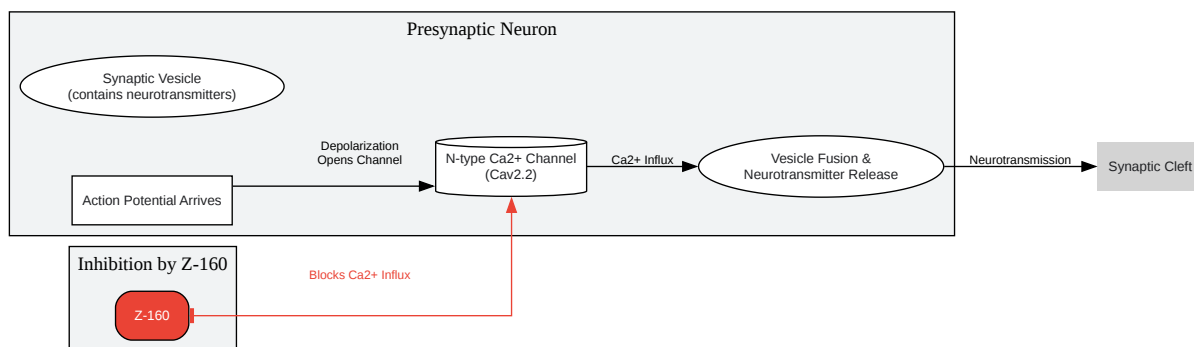
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- **Z-160** stock solution (e.g., 10 mM in DMSO)
- Nifedipine (L-type channel blocker)
- Potassium Chloride (KCl) solution for depolarization
- FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

- Cell Plating: Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
- Dye Loading:
 - Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.
 - Remove the cell culture medium and add the dye loading solution to each well.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.
- Cell Washing: After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.
- Compound Preparation:
 - Prepare serial dilutions of **Z-160** in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
 - Include wells with Assay Buffer containing DMSO only (vehicle control).
 - To control for L-type channel activity, a final concentration of nifedipine can be included in all wells.^[2]

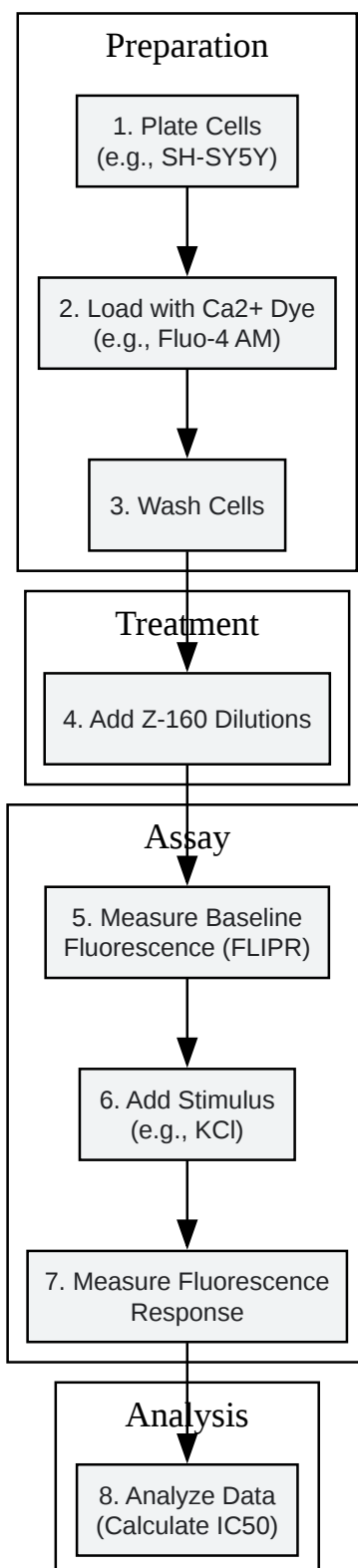
- Compound Addition and Incubation: Add the prepared **Z-160** dilutions and controls to the respective wells of the assay plate. Incubate for 15-30 minutes at room temperature.
- FLIPR Assay:
 - Place the assay plate into the FLIPR instrument.
 - Set the instrument to record baseline fluorescence for a short period.
 - Add a depolarizing stimulus (e.g., KCl solution) to all wells simultaneously using the instrument's integrated liquid handler.
 - Continue recording the fluorescence signal for several minutes to capture the calcium influx.
- Data Analysis:
 - The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.
 - Determine the peak fluorescence response for each well.
 - Normalize the data to the vehicle control.
 - Plot the normalized response against the log of the **Z-160** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations



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Caption: Mechanism of action of **Z-160** on N-type calcium channels.



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Caption: Experimental workflow for a FLIPR-based calcium flux assay.

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